4-tert-Butyl-2,6-dimethylphenol

Antioxidant Mechanism Structure-Activity Relationship Polymer Stabilization

4-tert-Butyl-2,6-dimethylphenol (CAS 879-97-0), also designated as 2,6-dimethyl-4-tert-butylphenol, is a sterically hindered phenol with the molecular formula C12H18O and a molecular weight of 178.27 g/mol. Its structural features include a phenolic hydroxyl group flanked by two ortho-methyl substituents and a para-tert-butyl group.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 879-97-0
Cat. No. B188804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-2,6-dimethylphenol
CAS879-97-0
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C(C)(C)C
InChIInChI=1S/C12H18O/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7,13H,1-5H3
InChIKeyMEPYMUOZRROULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-2,6-dimethylphenol (CAS 879-97-0) as a Hindered Phenol Antioxidant: Chemical Identity and Baseline Properties


4-tert-Butyl-2,6-dimethylphenol (CAS 879-97-0), also designated as 2,6-dimethyl-4-tert-butylphenol, is a sterically hindered phenol with the molecular formula C12H18O and a molecular weight of 178.27 g/mol [1]. Its structural features include a phenolic hydroxyl group flanked by two ortho-methyl substituents and a para-tert-butyl group [1]. This substitution pattern confers a calculated Log P of 3.3065 and a density of 0.952 g/cm³ . As a hindered phenol, it functions primarily as a radical-scavenging antioxidant, where the steric bulk around the hydroxyl group stabilizes the resulting phenoxy radical, enabling it to terminate radical chain reactions .

Why 4-tert-Butyl-2,6-dimethylphenol Cannot Be Arbitrarily Substituted by Other Hindered Phenols


The antioxidant efficacy, physical compatibility, and reaction profile of sterically hindered phenols are exquisitely sensitive to the precise nature and pattern of ortho- and para-substituents. As demonstrated in systematic studies, substituting the tert-butyl groups in 2,6-di-tert-butyl-4-methylphenol (BHT) with isopropyl groups in 2,6-diisopropyl-4-methylphenol can double the effective antioxidant concentration, with the latter achieving comparable activity at half the molar loading [1]. Furthermore, comparisons between 2,6-dimethylphenol and 2,6-di-tert-butylphenol reveal a stark contrast in their ability to inhibit lipid peroxidation, with the dimethyl-substituted analog exhibiting negligible activity in these systems, underscoring that steric and electronic effects of ortho-substituents are not interchangeable [2]. Even subtle positional isomerism among dimethylphenols significantly alters electrochemical behavior and degradation pathways [3]. Therefore, substituting 4-tert-butyl-2,6-dimethylphenol with a structurally similar, yet compositionally distinct, hindered phenol is highly likely to compromise performance in a specific application and should be rigorously validated.

Quantitative Differentiation of 4-tert-Butyl-2,6-dimethylphenol from its Closest Hindered Phenol Analogs


Comparative Efficacy of o-Alkyl Substituents on Phenolic Antioxidant Activity

A study investigating the effect of o-alkyl substituents on phenolic antioxidant activity found that substituents with alpha-hydrogens, such as methyl, ethyl, and isopropyl, can stabilize phenoxy radicals and regenerate the parent phenol through hydrogen atom transfer, a mechanism unavailable to phenols bearing only tert-butyl groups [1]. This mechanistic distinction results in a substantial difference in effective concentration: to achieve the same antioxidant effect as a standard BHT formulation, the required amount of 2,6-diisopropyl-4-methylphenol can be reduced to approximately half [1]. While 4-tert-butyl-2,6-dimethylphenol was not the primary subject of this specific comparison, its structure, which contains both methyl (with alpha-hydrogens) and tert-butyl substituents, places it at a unique mechanistic interface, suggesting a performance profile that is not achievable with compounds like BHT (2,6-di-tert-butyl-4-methylphenol) that lack alpha-hydrogen-bearing o-substituents.

Antioxidant Mechanism Structure-Activity Relationship Polymer Stabilization

Inhibitory Activity in Lipid Peroxidation Systems: 2,6-Dimethylphenol vs. 2,6-Di-tert-butylphenol

A comparative evaluation of propofol (2,6-diisopropylphenol), 2,6-dimethylphenol, and 2,6-di-tert-butylphenol assessed their inhibitory action on lipid peroxidation [1]. In both cumene hydroperoxide-dependent microsomal lipid peroxidation and iron/ascorbate-dependent lipid peroxidation assays, 2,6-dimethylphenol was found to be "scarcely effective" [1]. In contrast, 2,6-di-tert-butylphenol exhibited a significant inhibitory effect comparable to that of the classical antioxidant BHT in the cumene hydroperoxide-dependent system [1]. This stark difference demonstrates that the antioxidant potency of a hindered phenol in a lipophilic environment is not solely determined by its phenol moiety but is profoundly influenced by the specific ortho-substituents. The target compound, 4-tert-butyl-2,6-dimethylphenol, shares the ortho-dimethyl substitution pattern with the inactive 2,6-dimethylphenol, but incorporates a para-tert-butyl group, which may modulate its lipophilicity and radical stability.

Lipid Peroxidation In Vitro Antioxidant Assay Free Radical Scavenging

Electrochemical Oxidation Potential as a Predictor of Antioxidant Capacity: Insights from Dimethylphenol Isomers

Cyclic voltammetry studies on dimethylphenol (DMP) isomers provide a quantitative basis for understanding how methyl group position influences redox behavior [1]. The peak oxidation potentials for 2,4-DMP and 2,6-DMP were measured at 0.83 V and 0.77 V, respectively, demonstrating that a 2,6-substitution pattern results in a lower oxidation potential (by 0.06 V) compared to the 2,4-isomer [1]. Since a lower oxidation potential generally correlates with higher antioxidant capacity (greater ease of electron donation to a radical), this data suggests that 2,6-disubstituted phenols may be more effective antioxidants than their 2,4-substituted counterparts. The target compound, 4-tert-butyl-2,6-dimethylphenol, possesses this favorable 2,6-substitution pattern, positioning it as a potentially more active antioxidant than a 2,4-substituted analog.

Cyclic Voltammetry Electrochemical Degradation Structure-Property Relationship

Radical Scavenging Reactivity with DPPH: 2,6-Dimethylphenol vs. 2,6-Di-tert-butylphenol and BHT

The reactivity of various phenolic derivatives with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) was compared [1]. The observed order of effectiveness was: butylated hydroxyanisole (BHA) > propofol > 2,6-dimethylphenol > 2,6-di-tert-butylphenol > butylated hydroxytoluene (BHT) [1]. Notably, 2,6-dimethylphenol demonstrated a higher DPPH scavenging capacity than both 2,6-di-tert-butylphenol and BHT, despite its ortho-methyl groups providing less steric shielding than tert-butyl groups. This indicates that, for a given radical system, ortho-methyl substitution can confer superior reactivity compared to ortho-tert-butyl substitution. The target compound, 4-tert-butyl-2,6-dimethylphenol, combines a 2,6-dimethylphenol core (higher DPPH reactivity) with a para-tert-butyl group, suggesting a reactivity profile that could outperform BHT in certain assays.

DPPH Assay Free Radical Scavenging Structure-Activity Relationship

Polymer Stabilization Efficiency: 2,6-Di-tert-butylphenol vs. BHT

A patent on stabilized polymeric compositions discloses a direct performance comparison between two hindered phenols: 2,6-di-tert-butylphenol and 2,6-di-tert-butyl-4-methylphenol (BHT) [1]. The patent states that "2,6-di-tert-butylphenol is considerably more effective than 2,6-di-tert-butyl-4-methylphenol in inhibiting oxygen absorption of polyethylene even when used at ½ the concentration" [1]. This finding demonstrates that minor structural changes (the presence of a para-methyl group in BHT) can lead to significant differences in polymer stabilization efficiency, with the para-unsubstituted analog exhibiting superior performance at lower loadings. The target compound, 4-tert-butyl-2,6-dimethylphenol, features a para-tert-butyl group and ortho-methyl substituents, a substitution pattern distinct from both comparators, suggesting its performance in polymer stabilization will be unique and cannot be inferred from BHT data.

Polymer Stabilization Oxidative Deterioration Polyethylene

Differentiated Application Scenarios for 4-tert-Butyl-2,6-dimethylphenol Based on Quantitative Evidence


Polymer Stabilization Requiring High Efficiency at Low Loading

Based on patent data showing that certain hindered phenols can outperform BHT at half the concentration [1], 4-tert-butyl-2,6-dimethylphenol should be evaluated as a stabilizer for polyolefins (e.g., polyethylene) where minimizing additive content while maintaining oxidative stability is critical. Its unique combination of ortho-methyl and para-tert-butyl groups may confer a balance of radical scavenging kinetics and compatibility that is distinct from the widely used BHT. Direct comparative testing against BHT in oxygen absorption or oven-aging studies would be required to quantify its specific advantage.

Antioxidant for Fuels and Lubricants in High-Temperature Environments

The mechanistic insight that o-methyl groups enable phenol regeneration through alpha-hydrogen transfer [2] suggests that 4-tert-butyl-2,6-dimethylphenol may provide sustained antioxidant protection in hydrocarbon media subjected to thermal stress, such as jet fuels or engine oils. Unlike BHT, which lacks this regenerative pathway, the target compound could offer extended service life or lower replenishment rates. This application is supported by the compound's use as a chain initiator in poly(phenylene oxide) synthesis, indicating its stability and reactivity in oxidative coupling reactions [3].

Chemical Synthesis: Chain Initiator for Poly(phenylene oxide) (PPO) Production

4-tert-Butyl-2,6-dimethylphenol has been specifically employed as a chain initiator in the phase-transfer catalyzed polymerization and depolymerization of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) [3]. In this role, it controls molecular weight and end-group functionality. Its performance is distinguished from other initiators like 2,4,6-trimethylphenol by the presence of the para-tert-butyl group, which influences solubility and reactivity in the two-phase reaction system. This is a well-defined, niche application where the compound's specific structure is integral to the process.

Electrochemical or Photochemical Studies Requiring a Defined Redox Probe

Given the established correlation between structure and oxidation potential for dimethylphenol isomers [4], 4-tert-butyl-2,6-dimethylphenol can serve as a well-defined model compound in electrochemical studies of hindered phenols. Its 2,6-substitution pattern is associated with a lower oxidation potential compared to 2,4-isomers [4], making it a useful probe for investigating substituent effects on antioxidant capacity or for calibrating electrochemical sensors designed to detect phenolic compounds.

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